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molecular formula C7H9ClN2O B8280075 2-Chloro-5-(ethoxymethyl)pyrimidine

2-Chloro-5-(ethoxymethyl)pyrimidine

Cat. No. B8280075
M. Wt: 172.61 g/mol
InChI Key: YVOHRTVLSJAYRU-UHFFFAOYSA-N
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Patent
US09018224B2

Procedure details

A solution of the (2-chloropyrimidin-5-yl)methanol (1 g, 6.92 mmol) in anhydrous DMF (6.92 ml) was cooled at ice-bath temperature and iodoethane (2.236 ml, 27.7 mmol) added. The solution was stirred for 10 minutes at 0° C. Sodium hydride (0.304 g, 7.61 mmol) was added and the resulting mixture stirred at 0° C. for 0.5 hours and RT for 60 minutes. The mixture was diluted with saturated ammonium chloride (100 mL) and extracted with EtOAc (3×50 mL). The organic fractions were combined, washed with brine (100 mL), dried over Na2SO4, filtered and the volatiles removed in vac. The mixture was purified on a 50 g Biotage KP-SiO2 cartridge using a gradient eluant of 0-100% EtOAc:Hexanes, to afford the title compound. LC/MS (m/z): 173 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.236 mL
Type
reactant
Reaction Step One
Name
Quantity
6.92 mL
Type
solvent
Reaction Step One
Quantity
0.304 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][N:3]=1.I[CH2:11][CH3:12].[H-].[Na+]>CN(C=O)C.[Cl-].[NH4+]>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][O:9][CH2:11][CH3:12])=[CH:4][N:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)CO
Name
Quantity
2.236 mL
Type
reactant
Smiles
ICC
Name
Quantity
6.92 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.304 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at 0° C. for 0.5 hours and RT for 60 minutes
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vac
CUSTOM
Type
CUSTOM
Details
The mixture was purified on a 50 g Biotage KP-SiO2 cartridge

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=C(C=N1)COCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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